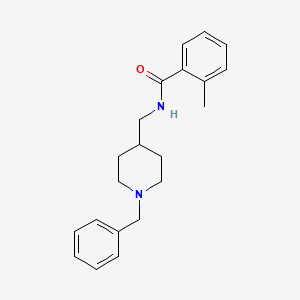

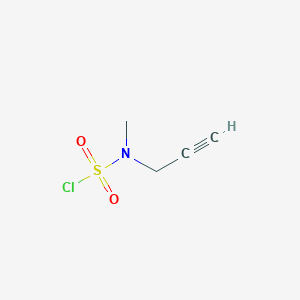

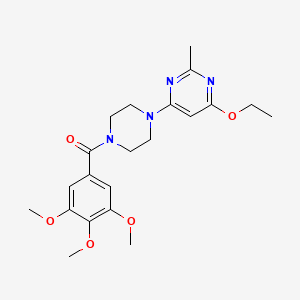

N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide” is a chemical compound that has been studied for its potential applications in the pharmaceutical industry . It is a part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .

Synthesis Analysis

The synthesis of this compound involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . To a solution of acetylhydrazide in ethanol, a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol was added dropwise . This process resulted in the formation of the title compound .Molecular Structure Analysis

The compound was characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis

The compound is a part of a study into new Fentanyl-derived opioid compounds . It is synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The exact chemical reactions involved in these processes are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Metabolism and Stability of N-Hydroxymethyl Compounds Research has explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, focusing on the stability and identification of metabolites. N-(Hydroxymethyl)benzamide was identified as a major metabolite of N-methylbenzamide, with its stability investigated under various conditions. This study provides insights into the metabolic pathways and stability of N-hydroxymethyl compounds derived from benzamides, which can be crucial for understanding their behavior in biological systems (Ross et al., 1983).

Photocatalytic Degradation Studies The photocatalytic degradation of organic pollutants using titanium dioxide is a significant area of research. Studies have examined the effects of adsorbents used as supports for titanium dioxide loading on the photocatalytic degradation of compounds similar to N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. Such research is pivotal in environmental science, offering potential solutions for the degradation of hazardous substances in water and soil (Torimoto et al., 1996).

PET Imaging and Sigma Receptors In the field of nuclear medicine, derivatives of benzamides, including those structurally related to this compound, have been investigated for their potential as ligands in positron emission tomography (PET) imaging. These compounds, particularly those labeled with fluorine-18, have shown high affinity and selectivity for σ receptors, indicating their utility in PET imaging to study various neurological disorders and potential applications in oncology (Shiue et al., 1997).

Spectroscopic Characterization and Chemical Analysis Spectroscopic techniques play a crucial role in the characterization and analysis of chemical compounds, including benzamides. Studies involving Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the structural and electronic properties of benzamide derivatives. Such research is fundamental in the development of new materials and in the pharmaceutical industry for drug design and development (Takač & Vikić Topić, 2004).

Antiproliferative and Anticancer Research The investigation of benzamide derivatives for their antiproliferative and anticancer properties is an ongoing area of research. Compounds with structural similarities to this compound have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. This research is critical for the discovery and development of new anticancer agents (Youssef et al., 2020).

Zukünftige Richtungen

The compound is part of ongoing research into the development of new analgesics derived from Fentanyl . The aim is to develop compounds with reduced side effects but which remain potent analgesics . This suggests that future research may focus on further optimizing the synthesis process, exploring the compound’s mechanism of action, and conducting preclinical and clinical trials to assess its safety and efficacy.

Wirkmechanismus

Target of Action

The primary target of N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide is currently unknown. This compound belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-17-7-5-6-10-20(17)21(24)22-15-18-11-13-23(14-12-18)16-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAIMQQWQNTHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)

![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)

![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)

![4-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2757915.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)